3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
Overview
Description
Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
Thiazoles can be synthesized through a variety of methods. One common method involves the reaction of α-haloketones with thioamides . The specific synthesis process for “3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine” is not available in the sources I found.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . They can also participate in reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Applications
3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, a compound with a complex structure involving thiazole and piperidine units, shows promise in antimicrobial studies. Compounds with similar structures have been synthesized and evaluated for their antimicrobial properties. For instance, triazole-thiazolidine clubbed heterocyclic compounds have been developed, showing significant antimicrobial behavior. Such compounds, characterized by their spectral features and elemental contents, contribute to the broader understanding of antimicrobial agents in scientific research (Rameshbabu, Gulati, & Patel, 2019).
Synthesis and Characterization
The synthesis and characterization of compounds containing the piperidine moiety, akin to 3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, are crucial for understanding their potential applications. Research on the conformational analysis and crystal structure of related compounds provides insights into their stability, conformations in solid and solution states, and thermal behavior. Such studies are foundational for the application of these compounds in various scientific fields, including drug development and material science (Ribet et al., 2005).
Antidepressant Activity
While the focus is on non-pharmacological aspects, it's worth noting that compounds structurally related to 3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine have been investigated for their potential antidepressant activity. Such research, although primarily aimed at therapeutic applications, contributes to a deeper understanding of the chemical's interaction with biological systems and its mechanism of action. These insights can inform a broad range of scientific investigations beyond pharmacology (Balsamo et al., 1987).
Enzyme Inhibition
Enzyme inhibition studies involving compounds with thiazole and piperidine structures provide valuable information on their interaction with biological molecules. Such research has implications for understanding disease mechanisms, developing therapeutic agents, and designing biochemical assays. The synthesis and evaluation of these compounds for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase contribute to the broader field of biochemistry and molecular biology (Ramzan et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine, have been found to exhibit a broad range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole compounds, in general, have an active sulfur moiety that can oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .
Biochemical Pathways
It is known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c1-8-6-14(4-3-11(8)12)7-10-5-13-9(2)15-10/h5,8,11H,3-4,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXPPMPDOUJTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CN=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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